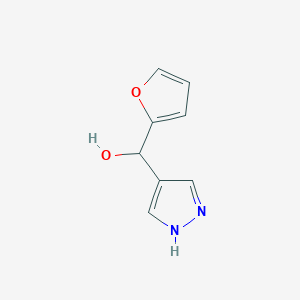

(Furan-2-yl)(1H-pyrazol-4-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

furan-2-yl(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C8H8N2O2/c11-8(6-4-9-10-5-6)7-2-1-3-12-7/h1-5,8,11H,(H,9,10) |

InChI Key |

NDKMNAXCWHONDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(C2=CNN=C2)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Furan 2 Yl 1h Pyrazol 4 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of (Furan-2-yl)(1H-pyrazol-4-yl)methanol derivatives in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon framework, as well as the spatial arrangement of atoms, can be achieved.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound derivatives provides crucial information about the electronic environment of the protons and their connectivity. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by each proton, while the coupling constants (J) reveal the through-bond scalar coupling between neighboring protons, which is dependent on the dihedral angle between them.

In a typical ¹H NMR spectrum of a this compound derivative, the protons of the furan (B31954) and pyrazole (B372694) rings resonate in the aromatic region, generally between 6.0 and 8.0 ppm. The methine proton of the methanol (B129727) bridge is a key diagnostic signal, typically appearing as a singlet or a multiplet depending on coupling to the hydroxyl proton and any adjacent chiral centers. The hydroxyl proton itself often presents as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The NH proton of the pyrazole ring is also a characteristic signal, often observed as a broad singlet at a downfield chemical shift.

For a related compound, (S)-1-(furan-2-yl)ethanol, the proton chemical shifts provide a reference for the furan-methanol moiety. researchgate.net The methine proton (H-1) appears as a quartet, coupled to the methyl protons, while the furan protons (H-3', H-4', and H-5') resonate at distinct chemical shifts, showing characteristic doublet and multiplet patterns due to their coupling relationships. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for a this compound Derivative.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (Furan) | ~6.3 | d | ~3.2 |

| H-4 (Furan) | ~6.4 | dd | J ≈ 3.2, 1.8 |

| H-5 (Furan) | ~7.4 | d | ~1.8 |

| H-3/5 (Pyrazole) | ~7.5-7.8 | s | - |

| CH-OH | ~5.5-6.0 | s | - |

| OH | Variable | br s | - |

Note: The chemical shifts and coupling constants are approximate and can vary based on the specific derivative and the solvent used.

Carbon-13 (¹³C) NMR and Two-Dimensional NMR Techniques (e.g., HSQC, NOESY)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms. In this compound derivatives, the furan and pyrazole carbons appear in the downfield region, typically between 100 and 150 ppm, while the methine carbon of the methanol bridge resonates in the range of 60-70 ppm.

Two-dimensional NMR techniques are essential for the definitive assignment of proton and carbon signals, especially in complex molecules.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with their directly attached carbon atoms, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

Table 2: Expected ¹³C NMR Chemical Shifts for a this compound Derivative.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Furan) | ~150-155 |

| C-3 (Furan) | ~105-110 |

| C-4 (Furan) | ~110-115 |

| C-5 (Furan) | ~140-145 |

| C-3/5 (Pyrazole) | ~125-135 |

| C-4 (Pyrazole) | ~100-105 |

Note: The chemical shifts are approximate and can vary based on the specific derivative and the solvent used.

Conformational Analysis via NMR

The flexibility of the bond connecting the furan and pyrazole rings to the methanol bridge allows for the existence of different conformations in solution. NMR spectroscopy, particularly the analysis of coupling constants and NOESY data, can provide insights into the preferred conformation. The magnitude of the three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, the torsional angles around single bonds can be estimated.

Furthermore, NOESY experiments can reveal through-space interactions that are only possible in specific conformations. For example, an NOE between a furan proton and a pyrazole proton would indicate a conformation where these two rings are in close proximity. Computational studies, such as Density Functional Theory (DFT) calculations, are often used in conjunction with NMR data to model the possible conformations and their relative energies, providing a more complete understanding of the conformational landscape of the molecule. researchgate.netnih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a this compound derivative is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

The most prominent feature in the FTIR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. The N-H stretching vibration of the pyrazole ring is also expected in this region, typically around 3100-3200 cm⁻¹. The C-H stretching vibrations of the aromatic furan and pyrazole rings are observed in the 3000-3100 cm⁻¹ region.

The C=C and C=N stretching vibrations of the aromatic rings typically appear in the 1400-1600 cm⁻¹ range. The C-O stretching vibration of the alcohol and the furan ether linkage would give rise to strong absorptions in the fingerprint region, between 1000 and 1300 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound Derivatives.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Pyrazole) | Stretching | 3100-3200 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C=N (Pyrazole) | Stretching | 1500-1600 |

| C-O (Alcohol) | Stretching | 1000-1200 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of the molecular weight of a compound and for confirming its elemental composition. HRMS provides a very accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to calculate the molecular formula with a high degree of confidence.

For a this compound derivative, HRMS analysis would be expected to show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with a very precise m/z value. This experimentally determined mass can then be compared to the calculated theoretical mass for the proposed molecular formula. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner, giving rise to fragment ions that correspond to different substructures of the molecule.

X-ray Crystallography for Definitive Solid-State Structure and Intermolecular Interactions

Crystal structure analysis of related compounds, such as 3-(furan-2-yl)-5-(4-phenylphenyl)-1H-pyrazole — methanol (1:1), reveals that the molecules are linked in the crystal lattice through a network of intermolecular hydrogen bonds. researchgate.net In this particular structure, N-H···O and O-H···N hydrogen bonds are observed, creating a three-dimensional network. researchgate.net The conformation of the molecule in the solid state is also revealed, including the dihedral angles between the planar furan and pyrazole rings.

In another derivative, (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone, the crystal structure is stabilized by intermolecular O—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions between the aromatic rings. nih.govdoaj.org Such intermolecular interactions play a crucial role in determining the packing of the molecules in the crystal and can influence the physical properties of the solid material.

Table 4: Representative Crystallographic Data for a Furan-Pyrazole Derivative.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.433(2) |

| b (Å) | 4.1384(5) |

| c (Å) | 18.362(2) |

| β (°) | 96.198(2) |

| V (ų) | 1165.9 |

| Z | 4 |

Data for 3-(furan-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole. researchgate.net

Analysis of Hydrogen Bonding Networks

A definitive analysis of the hydrogen bonding networks in crystalline "this compound" is not possible without its specific crystallographic data. However, based on the functional groups present, several types of hydrogen bonds would be expected to govern its solid-state structure. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). The methanol linker provides a hydroxyl group (-OH) that can act as both a hydrogen bond donor and acceptor. The furan ring's oxygen atom can also serve as a weak hydrogen bond acceptor.

In the crystal structures of closely related derivatives, a variety of hydrogen bonding motifs have been observed. These include:

N-H···O and O-H···N Interactions: These are among the most common and strongest hydrogen bonds formed in similar structures, often leading to the formation of dimers or extended chains. For example, in the crystal structure of 3-(furan-2-yl)-5-(4-phenylphenyl)-1H-pyrazole—methanol (1:1), molecules are linked via N−H···O and O−H···N intermolecular hydrogen bonds.

O-H···O Interactions: The hydroxyl group can form hydrogen bonds with the oxygen atom of the furan ring or another hydroxyl group.

The combination of these interactions can lead to complex three-dimensional networks. The specific network formed would depend on the steric and electronic effects of the furan and pyrazole rings in the target molecule.

Molecular Packing and Crystal Morphology

The molecular packing in the crystal lattice of "this compound" would be a direct consequence of the hydrogen bonding networks and other intermolecular forces, such as van der Waals interactions and potential π–π stacking.

π–π Stacking: The aromatic furan and pyrazole rings are capable of engaging in π–π stacking interactions. In derivatives, centroid-to-centroid distances characteristic of such interactions are often reported, indicating a parallel or offset arrangement of the aromatic rings in adjacent molecules. This type of interaction is a significant contributor to the cohesive energy of the crystal.

Crystal Morphology: The external shape of a crystal (its morphology) is a reflection of its internal crystal structure. The specific arrangement of molecules and the relative strengths of the intermolecular interactions along different crystallographic directions would determine the crystal habit of "this compound." Without experimental data, the crystal system, space group, and cell parameters remain unknown. For instance, derivatives have been found to crystallize in monoclinic and triclinic systems, indicating the potential for lower symmetry packing arrangements.

A summary of crystallographic data for some related derivatives is presented in the table below to illustrate the types of crystal systems and packing motifs that are observed in this family of compounds.

| Compound Name | Crystal System | Space Group | Key Interactions |

| (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | Monoclinic | P2₁/c | O-H···O, C-H···O, π–π stacking |

| 3-(furan-2-yl)-5-(4-phenylphenyl)-1H-pyrazole — methanol (1:1) | Triclinic | P-1 | N-H···O, O-H···N, C-H···π |

| (4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone | Triclinic | P-1 | C-H···O, π–π stacking |

| (4-Methylphenyl)[3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanone | Monoclinic | P2₁/c | Intramolecular C-H···O, Intermolecular C-H···O, π–π stacking |

Biological and Biochemical Research Applications of Furan 2 Yl 1h Pyrazol 4 Yl Methanol Derivatives Non Clinical Focus

In Vitro Antimicrobial and Antifungal Activity Assessment

The structural framework combining furan (B31954) and pyrazole (B372694) heterocycles has proven to be a fertile ground for the discovery of compounds with significant antimicrobial and antifungal properties. Researchers have synthesized and evaluated numerous derivatives for their ability to inhibit the growth of a wide spectrum of pathogenic microorganisms.

Evaluation Against Gram-Positive Bacterial Strains

Derivatives of (Furan-2-yl)(1H-pyrazol-4-yl)methanol have demonstrated notable efficacy against various Gram-positive bacteria. In several studies, newly synthesized compounds incorporating this scaffold were tested against clinically relevant strains. For instance, a number of pyrazole-based heterocycles have shown potent growth inhibition activity toward Staphylococcus aureus. nih.gov Similarly, studies on 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives, which are structurally related, identified that the introduction of specific alkyl groups, such as isopropyl and isobutyl radicals, into the ester structure led to a sharp increase in activity against S. aureus ATCC 25923. zsmu.edu.ua

Further research into pyrazole-derived hydrazones has identified compounds with potent activity against methicillin-resistant S. aureus (MRSA), with some derivatives showing a minimum inhibitory concentration (MIC) as low as 1.56 µg/mL against specific MRSA strains. nih.gov The antimicrobial screening of various 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives also confirmed significant antibacterial activity against a range of Gram-positive species. frontiersin.org

| Bacterial Strain | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Pyrazole-based heterocycles | Potent growth inhibition | nih.gov |

| Staphylococcus aureus ATCC 25923 | 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol esters | Sharp increase in activity with isopropyl/isobutyl groups | zsmu.edu.ua |

| Methicillin-resistant S. aureus (MRSA) | Pyrazole-derived hydrazones | MIC values as low as 1.56 µg/mL | nih.gov |

| Gram-positive species | 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives | Significant antibacterial activity | frontiersin.org |

Evaluation Against Gram-Negative Bacterial Strains

The efficacy of this compound derivatives extends to Gram-negative bacteria, a group known for its challenging resistance mechanisms. Studies have shown that certain pyrazole-based compounds exhibit potent inhibitory activity against strains like Haemophilus. nih.gov The antimicrobial screening of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives also included Gram-negative bacteria such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, with all tested compounds showing moderate activity. zsmu.edu.ua

A significant area of research has been the development of derivatives targeting highly resistant Gram-negative pathogens. A study focused on pyrazole-derived hydrazones reported the synthesis of compounds that are potent and specific inhibitors of Acinetobacter baumannii, a bacterium notorious for multidrug resistance. nih.gov Some of these molecules demonstrated a minimum inhibitory concentration (MIC) as low as 0.78 µg/mL against this pathogen. nih.gov

| Bacterial Strain | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| Haemophilus | Pyrazole-based heterocycles | Potent inhibition | nih.gov |

| Escherichia coli ATCC 25922 | 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Moderate activity | zsmu.edu.ua |

| Pseudomonas aeruginosa ATCC 27853 | 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Moderate activity | zsmu.edu.ua |

| Acinetobacter baumannii | Pyrazole-derived hydrazones | MIC as low as 0.78 µg/mL | nih.gov |

Antifungal Efficacy Against Select Fungal Species

In addition to antibacterial properties, derivatives containing the furan-pyrazole scaffold have been investigated for their antifungal potential. Research has shown that many of these compounds are active against fungal species like Candida albicans. nih.gov For example, a series of 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their Schiff bases were synthesized and screened for antifungal activity. researchgate.net Certain Schiff base derivatives displayed fungicidal action against Candida parapsilosis ATCC 22019 that was as potent as the reference drug ketoconazole. researchgate.net One particular compound from this series also showed the highest antifungal activity against both Candida krusei ATCC 6258 and C. parapsilosis. researchgate.net

Furthermore, systematic evaluation of novel pyrazole analogues against various plant pathogenic fungi has revealed that many compounds exhibit some level of activity. nih.gov This highlights the broad-spectrum potential of these derivatives in antifungal research.

Enzyme Inhibition Studies (In Vitro)

The furan-pyrazole scaffold is also a key component in the design of specific enzyme inhibitors, which are crucial tools in biochemical research for understanding metabolic pathways and disease mechanisms.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govmdpi.com Dysregulation of this enzyme is linked to conditions like hyperuricemia and gout. nih.gov Pyrazolone-based derivatives bearing a 4-(furan-2-yl)benzoic acid moiety have been synthesized and studied as xanthine oxidase inhibitors. nuph.edu.ua These compounds were found to exhibit low micromolar IC₅₀ values against the enzyme in vitro. nuph.edu.ua Kinetic studies revealed that the most potent compound in one study acted as a mixed-type inhibitor, suggesting it could bind to both the free enzyme and the enzyme-substrate complex. nuph.edu.ua Molecular docking simulations further indicated that key interactions, such as a salt bridge with Arg880 and a hydrogen bond with Thr1010 in the enzyme's active site, are crucial for the stabilization of the enzyme-inhibitor complex. nuph.edu.ua

| Derivative Class | Key Findings | Mechanism | Reference |

|---|---|---|---|

| Pyrazolone-based 4-(furan-2-yl)benzoic acids | Low micromolar IC₅₀ values | Mixed-type inhibitor | nuph.edu.ua |

| Pyrazolone-based 4-(furan-2-yl)benzoic acids | Forms salt bridge with Arg880 and hydrogen bond with Thr1010 | Enzyme-inhibitor complex stabilization | nuph.edu.ua |

Protein Tyrosine Kinase Inhibitory Activity

Protein tyrosine kinases (PTKs) are a large family of enzymes that play fundamental roles in cellular signaling pathways, including cell growth, differentiation, and proliferation. nih.gov Their aberrant activity is often associated with various diseases. A series of novel furan-2-yl(phenyl)methanone derivatives were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. nih.gov Several of these new derivatives exhibited promising activity, with some being as effective as, or even superior to, genistein, a known PTK inhibitor used as a positive control in the study. nih.gov This research underscores the potential of the furan-pyrazole scaffold in developing specific probes and modulators for studying PTK-mediated signaling cascades. nih.gov

DNA Gyrase Enzyme Inhibition

While direct studies on the DNA gyrase inhibitory activity of this compound itself are not prominent in the reviewed literature, extensive research has been conducted on related pyrazole and benzofuran-pyrazole hybrid structures. DNA gyrase, a type II topoisomerase, is a critical enzyme in bacteria responsible for managing DNA supercoiling during replication, making it a key target for antimicrobial agents.

Research into benzofuran-pyrazole hybrids has shown promising results. For instance, certain newly synthesized benzofuran-pyrazole-based compounds have demonstrated significant DNA gyrase B inhibition. nih.govmdpi.com One particular compound from a study exhibited notable inhibition of E. coli DNA gyrase B with an IC50 value of 9.80 µM, which is comparable to the well-known inhibitor ciprofloxacin. nih.govmdpi.com Other studies on different series of pyrazole derivatives have also identified potent inhibitors of DNA gyrase from both Bacillus subtilis and Staphylococcus aureus. nih.gov These findings suggest that the pyrazole scaffold is a viable pharmacophore for targeting this bacterial enzyme. The research underscores the potential of pyrazole-based compounds as a foundation for developing new antimicrobial agents, although further investigation is needed to determine if the furan-pyrazolyl methanol (B129727) core specifically shares this activity. nih.govresearchgate.net

Alpha-Synuclein Aggregation Modulation

The aggregation of the α-synuclein protein is a pathological hallmark of neurodegenerative conditions such as Parkinson's disease. nih.gov A series of novel (Furan-2-yl)-1H-pyrazoles have been synthesized and evaluated for their ability to disrupt the aggregation of α-synuclein in vitro. nih.gov These studies have shown that certain derivatives can inhibit the self-assembly of α-synuclein with an efficacy comparable to that of the notable drug candidate anle138b. nih.govresearchgate.net

In these assays, the effectiveness of the compounds is typically measured by their ability to reduce the fluorescence of Thioflavin T, a dye that binds to amyloid fibrils. Several furan-2-yl-1H-pyrazole derivatives were identified as potential leads for further structure-activity relationship studies aimed at enhancing their modulatory activity on α-synuclein aggregation. nih.gov The research highlights compounds 8b, 8l, and 9f from one study as particularly promising secondary leads. nih.gov

Table 1: In Vitro Inhibitory Activity of (Furan-2-yl)-1H-pyrazole Derivatives on α-Synuclein Aggregation

| Compound | Description | Activity | Reference |

|---|---|---|---|

| 8b | Furan-2-yl-1H-pyrazole derivative | Identified as a potential secondary lead for structure-activity relationship studies. nih.gov | nih.gov |

| 8l | Furan-2-yl-1H-pyrazole derivative | Showed efficacy in disrupting α-synuclein aggregation. nih.gov | nih.gov |

| 9f | Furan-2-yl-1H-pyrazole derivative | Qualified as a potential secondary lead for improving modulatory activity. nih.gov | nih.gov |

| Anle138b | Reference drug candidate | Efficacy of test compounds was found to be comparable to this molecule. nih.govresearchgate.net | nih.gov |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a strategy explored in neuropharmacology. While specific data on this compound derivatives is scarce, the broader class of pyrazole and pyrazoline derivatives has been extensively studied for MAO inhibition.

Numerous studies have reported that pyrazoline scaffolds can act as potent and selective inhibitors of MAO-B. nih.gov For example, a series of halogenated pyrazoline derivatives showed potent MAO-B inhibition, with one fluorinated compound exhibiting an IC50 value of 0.063 µM and a high selectivity index of 133 for MAO-B over MAO-A. nih.gov Kinetic studies have often revealed a competitive and reversible mode of inhibition for these compounds. nih.gov The research into various 3-aryl-1-phenyl-1H-pyrazole derivatives has also demonstrated selective MAO-B inhibitory activities in the nanomolar or low micromolar range. researchgate.net These findings establish the pyrazole core as a key element for MAO inhibition, though specific research is required to see if this extends to furan-substituted pyrazole methanol compounds.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (In Vitro)

Derivatives based on the (Furan-2-yl)(1H-pyrazol-4-yl) scaffold, particularly chalcones, have been a significant focus of in vitro cancer research. These studies primarily investigate the cytotoxic effects of these compounds on various cancer cell lines and explore the underlying molecular mechanisms.

Activity Against Lung Carcinoma Cell Lines (e.g., A549)

A substantial body of research has focused on the cytotoxic effects of (3-(furan-2-yl)pyrazol-4-yl)chalcones against the human lung carcinoma cell line, A549. cu.edu.egnih.gov The MTT assay is commonly used to determine the concentration at which the compound inhibits 50% of cell growth (IC50).

Several studies have synthesized series of these chalcone (B49325) derivatives and reported their IC50 values. For example, one study found that a chalcone derivative featuring a pyridin-4-yl group exhibited the best cytotoxic activity with an IC50 value of 13.86 µg/ml. nih.gov Another derivative with a thiophen-2-yl group also showed high efficiency with an IC50 of 20 µg/ml, while a derivative with a furan-2-yl group recorded an IC50 of 42.7 µg/ml. nih.gov Another investigation on novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones identified a compound (7g) with an IC50 of 27.7 µg/ml against A549 cells, which was comparable to the reference drug doxorubicin (B1662922) (IC50 = 28.3 µg/ml). researchgate.netd-nb.info

Table 2: Cytotoxic Activity of (Furan-2-yl)(1H-pyrazol-4-yl) Derivatives Against A549 Lung Carcinoma Cells

| Compound Derivative | IC50 Value (µg/mL) | Reference Drug | Reference Drug IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| (3-(furan-2-yl)pyrazol-4-yl)chalcone with pyridin-4-yl group (7c) | 13.86 | Not specified | Not specified | nih.gov |

| (3-(furan-2-yl)pyrazol-4-yl)chalcone with thiophen-2-yl group (7b) | 20 | Not specified | Not specified | nih.gov |

| (3-(furan-2-yl)pyrazol-4-yl)chalcone with furan-2-yl group (7a) | 42.7 | Not specified | Not specified | nih.gov |

Investigations of Apoptosis Induction Pathways

Further mechanistic studies have investigated how these furan-pyrazole derivatives induce cell death in A549 lung cancer cells, with a focus on apoptosis (programmed cell death). Research indicates that these compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

Key findings show that treatment with effective chalcone derivatives leads to the activation of initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), which in turn activate the executioner caspase-3. nih.gov Activated caspase-3 is responsible for the cleavage of cellular proteins and DNA, leading to cell death. nih.gov Some pyrazole derivatives have been shown to significantly increase caspase-3/7 activity in A549 cells. researchgate.net Furthermore, studies on related pyrazole compounds have demonstrated an upregulation of pro-apoptotic proteins such as Bax and p53, and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This modulation of key regulatory proteins confirms that the cytotoxic effects are mediated, at least in part, by the induction of apoptosis. nih.govnih.gov

Antileishmanial Activity (In Vitro and relevant animal models)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Research has explored the potential of pyrazole derivatives as antileishmanial agents. While studies specifically on this compound are limited, related structures have shown significant activity.

In vitro studies have evaluated pyrazole derivatives against both the promastigote and amastigote stages of Leishmania parasites. One study on hydrazine-coupled pyrazole derivatives containing a 5-phenyl-2-furan moiety reported a compound with superior antipromastigote activity against a Leishmania aethiopica clinical isolate, showing an IC50 value of 0.018, which was significantly more potent than the standard drugs miltefosine (B1683995) and amphotericin B deoxycholate. researchgate.net Another investigation into various pyrazole derivatives against Leishmania donovani identified several molecules with IC50 values in the range of 5 to 13 μM. nih.gov

In vivo studies have further substantiated these findings. A novel series of amino-pyrazole ureas demonstrated potent activity, with one compound showing high efficacy (>90%) in reducing the parasite burden in a hamster model of visceral leishmaniasis caused by Leishmania infantum. nih.govacs.orgdndi.org These results indicate that the pyrazole scaffold, including those with furan moieties, is a promising starting point for the development of new antileishmanial therapeutic strategies. researchgate.netnih.gov

Antitubercular Activity (In Vitro)

The pyrazole nucleus is a common feature in many compounds screened for antitubercular properties. In vitro studies typically assess the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis strains, such as H37Rv. Research has demonstrated that various pyrazole derivatives exhibit a range of antitubercular efficacy. For instance, some studies have focused on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives and 2-pyrazolylpyrimidinones, identifying compounds with potent activity. Structure-activity relationship (SAR) studies on these broader classes suggest that the nature and position of substituents on the pyrazole ring are critical for their antimycobacterial effects.

Despite these extensive investigations into pyrazole-based compounds, there is no specific data available in the reviewed literature detailing the in vitro antitubercular activity of this compound or its derivatives. Consequently, no data tables of MIC values or inhibition percentages for this specific chemical family can be provided.

Other Biological Activities (e.g., Analgesic, Anti-inflammatory in animal models)

Derivatives of pyrazole are widely recognized for their analgesic and anti-inflammatory potential, with some compounds having been developed into clinically used non-steroidal anti-inflammatory drugs (NSAIDs). Preclinical evaluation of novel pyrazole derivatives in animal models is a common research focus. Standard assays include the acetic acid-induced writhing test and the hot plate test to assess analgesic effects, while anti-inflammatory activity is often investigated using the carrageenan-induced paw edema model in rodents. These studies measure outcomes such as the reduction in the number of writhes or an increase in pain latency, and the percentage inhibition of paw edema, respectively.

While the general class of pyrazoles has shown promise in these models, specific studies on the analgesic and anti-inflammatory activities of this compound derivatives in animal models have not been reported in the available literature. Therefore, no specific findings or data tables on their efficacy in these models can be presented.

Structure-Activity Relationship (SAR) Studies from Biological Data

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For various classes of pyrazole derivatives, SAR studies have provided insights into the structural requirements for their biological activities. For example, in the context of antitubercular agents, research has indicated that substitutions at different positions of the pyrazole ring can significantly modulate activity. Similarly, for anti-inflammatory pyrazoles, the nature of substituents has been shown to influence their potency and selectivity for cyclooxygenase (COX) enzymes.

However, in the absence of biological data for this compound and its derivatives, no specific SAR studies have been conducted. The influence of modifying the furan or pyrazole rings, or the methanol linker, on the antitubercular, analgesic, or anti-inflammatory activities of this particular scaffold remains unexplored in the scientific literature reviewed.

Advanced Chemical and Materials Science Applications of Furan 2 Yl 1h Pyrazol 4 Yl Methanol and Its Analogs

Applications in Coordination Chemistry and Metal Complex Synthesis

The nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the furan (B31954) and methanol (B129727) moieties in (Furan-2-yl)(1H-pyrazol-4-yl)methanol make it an excellent candidate as a ligand for the synthesis of metal complexes. While specific studies on the coordination chemistry of this compound are not extensively documented, the behavior of analogous furan and pyrazole-containing ligands provides significant insight into its potential.

Pyrazole derivatives are well-known for their ability to coordinate with a wide range of metal ions, acting as monodentate, bidentate, or bridging ligands. The two nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituent at the 4-position can influence the steric and electronic properties of the resulting complex.

Research on related compounds has demonstrated the formation of various metal complexes. For instance, the synthesis of transition metal complexes with 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles has been reported, where the pyrazole-containing ligand acts as a monodentate ligand, coordinating to Cu(II) and Ni(II) ions researchgate.net. The resulting complexes exhibit specific geometries, such as square planar for Cu(II) and tetrahedral for Ni(II) researchgate.net.

Furthermore, pyrazoline dithiocarbamate derivatives have been shown to form bimetallic macrocyclic complexes nih.govnih.gov. In these instances, the pyrazoline moiety, a close relative of pyrazole, directs the formation of complex structures with interesting physicochemical properties nih.gov. The coordination versatility of the pyrazole ring is a key factor in the design of such multinuclear metal complexes.

Table 1: Examples of Metal Complexes with Furan-Pyrazole Analog Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Observed Geometry | Reference |

| 2-(3'-(4''-sub-aryl)-1'-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Cu(II), Ni(II) | Mononuclear | Square Planar (Cu), Tetrahedral (Ni) | researchgate.net |

| Pyrazoline dithiocarbamate | Cu(II), Mn(II), Cd(II), Ni(II), Co(II), Cr(III) | Bimetallic Macrocycle | Tetrahedral (inferred for some) | nih.gov |

Potential as Fluorescent Probes and in Dye Development

The conjugated π-system of the furan and pyrazole rings in this compound suggests its potential for applications in the development of fluorescent materials. Pyrazole derivatives have gained significant attention as scaffolds for fluorescent probes and dyes due to their synthetic versatility and favorable photophysical properties researchgate.netfigshare.com.

While direct studies on the fluorescence of this compound are limited, research on analogous structures is illuminating. For example, a class of 3-(furan-2-yl)-N-aryl 5-amino-pyrazoles has been developed as a novel scaffold for cyclooxygenase-1 (COX-1) inhibitors. A derivative of this scaffold was successfully converted into a COX-1-selective fluorescent probe by incorporating a nitro-benzoxadiazole (NBD) fluorophore mdpi.com. This demonstrates the utility of the furan-pyrazole core in creating targeted fluorescent imaging agents mdpi.com.

The photophysical properties of such compounds are often governed by processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and metal-ligand charge transfer (MLCT), which can be modulated by the surrounding environment or interaction with specific analytes figshare.com. The modular nature of the furan-pyrazole scaffold allows for the tuning of its absorption and emission properties through chemical modification.

The development of fluorescent probes often involves designing a molecule with a recognition unit that selectively interacts with a target analyte, leading to a change in the fluorescence signal. The hydroxyl group in this compound provides a convenient handle for further functionalization, allowing for the attachment of various recognition moieties or for conjugation to biomolecules.

Table 2: Photophysical Properties of an Analogous Furan-Pyrazole Based Fluorescent Probe

| Compound | Excitation Max (nm) | Emission Max (nm) | Application | Reference |

| NBD-tagged 3-(furan-2-yl)-N-aryl 5-amino-pyrazole | Not specified | Not specified | COX-1 selective fluorescent probe for live-cell imaging | mdpi.com |

Utility as NMR Shift Reagents

The structural features of this compound, specifically the presence of multiple heteroatoms capable of coordinating to metal ions, suggest its potential utility in the development of NMR shift reagents. NMR shift reagents are paramagnetic complexes, typically of lanthanide ions, that can induce large chemical shifts in the NMR spectra of organic molecules that have a Lewis basic site for coordination.

Lanthanide ions are particularly effective as shift reagents because their unpaired f-electrons cause significant magnetic anisotropy, leading to large pseudocontact shifts in the NMR signals of nearby nuclei. This effect can simplify complex spectra by resolving overlapping signals and can also provide structural information based on the magnitude of the induced shift, which is dependent on the distance and angle between the lanthanide ion and the nucleus.

While there is no direct literature on this compound being used as a ligand for NMR shift reagents, its potential can be inferred. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the furan and hydroxyl groups are all potential coordination sites for a lanthanide ion. By forming a complex with a paramagnetic lanthanide ion, a derivative of this compound could function as a shift reagent.

The synthesis of such a reagent would likely involve the reaction of this compound or a modified version of it with a lanthanide salt. The choice of lanthanide ion (e.g., Europium, Praseodymium, Ytterbium) would determine the direction and magnitude of the induced shifts.

Table 3: Key Properties of Lanthanide Shift Reagents

| Property | Description |

| Paramagnetism | The presence of unpaired electrons in the lanthanide ion is essential for inducing shifts. |

| Lewis Acidity | The lanthanide complex acts as a Lewis acid, coordinating to Lewis basic sites on the substrate molecule (e.g., -OH, -NH2, C=O). |

| Magnetic Anisotropy | The anisotropic magnetic susceptibility of the lanthanide ion creates a large magnetic field that influences the chemical shifts of the substrate's nuclei. |

| Solubility | The shift reagent must be soluble in the same deuterated solvent as the substrate. |

Emerging Applications in Novel Material Development

The furan-pyrazole scaffold is a promising platform for the development of novel materials with tailored properties for various applications, including metal-organic frameworks (MOFs), functional polymers, and optoelectronic devices.

Metal-Organic Frameworks (MOFs): The ability of the pyrazole moiety to act as a linker between metal centers makes this compound a potential building block for the synthesis of MOFs. Pyrazolate-based MOFs are known for their high thermal and chemical stability nih.gov. These materials have shown promise in applications such as gas storage and separation, catalysis, and sensing. For instance, pyrazole-dicarboxylate based MOFs have been developed for the selective capture of formaldehyde researchgate.netrepec.org. The incorporation of the furan unit into the linker could introduce additional functionality and modulate the porosity and surface properties of the resulting MOF.

Functional Polymers: The hydroxyl group of this compound provides a reactive site for polymerization reactions. It can be used as a monomer to synthesize polyesters, polyethers, or polyurethanes. The furan and pyrazole rings incorporated into the polymer backbone would impart unique thermal, mechanical, and photophysical properties to the material. Such functional polymers could find applications as membranes, coatings, or in drug delivery systems.

Optoelectronic Materials: Derivatives of pyrazole have been investigated for their use in organic light-emitting diodes (OLEDs) and photovoltaic devices mdpi.com. Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines, for example, have been synthesized and characterized for their electroluminescent and photovoltaic properties mdpi.com. These compounds can act as emitters in OLEDs, producing bluish-green light mdpi.com. The furan-pyrazole core of this compound, with its extended π-conjugation, could be a valuable component in the design of new organic semiconductors and photofunctional materials.

Table 4: Potential Applications of Materials Derived from Furan-Pyrazole Scaffolds

| Material Type | Potential Application | Key Feature of Furan-Pyrazole Scaffold |

| Metal-Organic Frameworks (MOFs) | Gas separation, catalysis, sensing | Rigid, coordinating pyrazole unit for framework construction |

| Functional Polymers | Membranes, coatings, drug delivery | Reactive hydroxyl group for polymerization, heterocyclic rings for functionality |

| Optoelectronic Materials | OLEDs, solar cells | Extended π-conjugation for charge transport and light emission |

Q & A

Basic: What synthetic strategies are effective for producing (Furan-2-yl)(1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via condensation reactions involving furan and pyrazole precursors. For example, hydrazine hydrate and KOH in ethanol under reflux (5 hours) are used to form pyrazole intermediates, followed by acidification and crystallization . Yield optimization may involve:

- Temperature control : Prolonged reflux (e.g., 25–30 hours in xylene) ensures complete cyclization .

- Purification : Recrystallization from ethanol or methanol improves purity .

- Catalyst selection : Stannous chloride dihydrate can enhance reductive steps in nitro-group reduction .

Advanced: How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

- Spectroscopy :

- IR : Key peaks for O–H (3200–3500 cm⁻¹), C=O (1650–1700 cm⁻¹), and aromatic C–H (3000–3100 cm⁻¹) confirm functional groups .

- NMR : ¹H NMR chemical shifts at δ 6.2–8.5 ppm indicate aromatic protons; coupling constants (J = 15–17 Hz) verify trans-configuration in chalcone derivatives .

- MS : Molecular ion peaks (e.g., m/z 380.84 for C₂₀H₁₃ClN₂O₂S) validate molecular weight .

- Crystallography : SHELXL refines crystal structures by modeling hydrogen bonding and torsional angles. For example, monoclinic systems (space group P21/c) with β ≈ 91.5° and Z = 4 are common . Contradictions in unit cell parameters may arise from twinning, requiring high-resolution data for correction .

Advanced: What methodological challenges arise in biological activity assays, and how can conflicting cytotoxicity data be interpreted?

Answer:

- Assay design : MTT assays against cancer cell lines (e.g., MCF7, A549) require strict adherence to protocols (e.g., 48-hour incubation, 5-FU as a positive control) .

- Data conflicts : Variability in IC₅₀ values (e.g., 84.5–95.3% inhibition) may stem from:

- Cell line heterogeneity : HepG2 (liver) vs. A549 (lung) metabolic differences .

- Compound solubility : DMSO concentration >0.1% can artifactually reduce viability .

- Validation : Replicate experiments (n ≥ 3) and apoptosis markers (e.g., caspase-3) enhance reliability .

Basic: How can researchers mitigate side reactions during pyrazole-furan hybrid synthesis?

Answer:

Common side reactions include:

- Incomplete cyclization : Add chloranil as an oxidizing agent to ensure full aromatization .

- Byproduct formation : Use silica gel chromatography to separate isomers (e.g., 1H-pyrazol-3-yl vs. 1H-pyrazol-4-yl) .

- Hydrolysis : Avoid aqueous workup at high pH to prevent ester or ether cleavage .

Advanced: What computational approaches predict the electronic properties of this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., 4.2–4.5 eV) and charge distribution on furan oxygen .

- Molecular docking : Simulate interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina to prioritize compounds for synthesis .

Basic: What storage conditions preserve the stability of this compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity : Use desiccants (silica gel) to avoid hygroscopic degradation .

- Solubility : Dissolve in DMSO (10 mM stock) for long-term biological testing .

Advanced: How does X-ray crystallography with SHELX address polymorphism in this compound?

Answer:

SHELXL refines polymorphic structures by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.